Photocycloaddition Yield Ranking: Superior Performance Among 12 Cyclic Enones in Fullerene Derivatization
In a competitive photocycloaddition study involving 12 different cyclic enones with C₆₀, 3-methyl-2-cyclohexen-1-one provided the highest product yield among all tested compounds, surpassing both its unsubstituted analog 2-cyclohexen-1-one and the structurally related isophorone [1][2].
| Evidence Dimension | Relative product yield in competitive photocycloaddition with C₆₀ |
|---|---|
| Target Compound Data | Ranked 1st (highest yield) among 12 enones tested |
| Comparator Or Baseline | Isophorone (ranked 2nd); 2-cyclohexen-1-one (ranked 4th) |
| Quantified Difference | Yield order: 3-methyl-2-cyclohexen-1-one > isophorone > 2-cyclohepten-1-one > 2-cyclohexen-1-one |
| Conditions | Benzene solution, Hanovia 450-W lamp excitation, competitive experiment with 12 enones |
Why This Matters
For researchers synthesizing fullerene derivatives, selecting 3-methyl-2-cyclohexen-1-one maximizes product yield relative to alternative enones, directly reducing material costs and purification burden.
- [1] Jensen, A. W., et al. [2 + 2] Photocycloaddition of Cyclic Enones to C60. Journal of the American Chemical Society, 1996, 118(24), 5706–5715. View Source
- [2] OSTI.GOV. [2 + 2] photocycloaddition of cyclic enones to C60. OSTI ID: 282951. View Source
